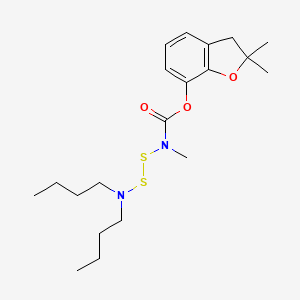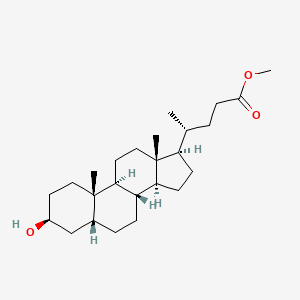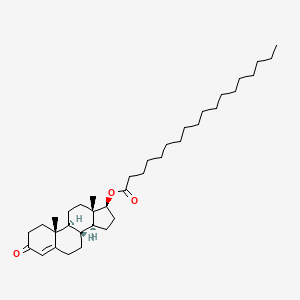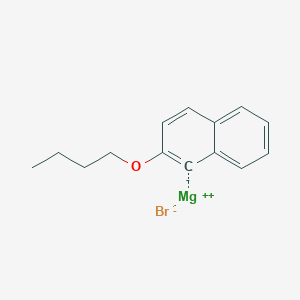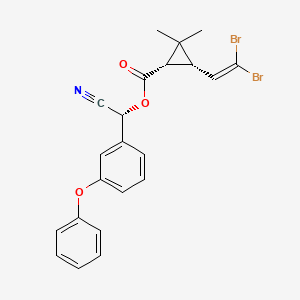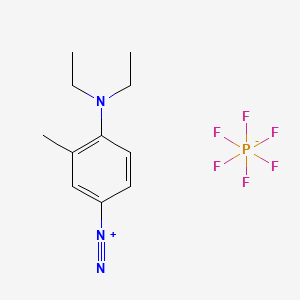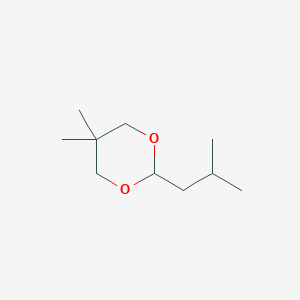
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are cyclic ethers with two oxygen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes two methyl groups and a 2-methylpropyl group attached to the dioxane ring. It is used in various chemical processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane typically involves the cyclization of appropriate diols or the reaction of dioxane derivatives with suitable alkylating agents. One common method is the acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol with 2-methylpropyl halides under reflux conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness, employing advanced techniques like distillation and crystallization for purification.
化学反应分析
Types of Reactions
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted dioxanes depending on the nucleophile used
科学研究应用
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic applications. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its behavior and reactivity.
相似化合物的比较
Similar Compounds
1,4-Dioxane: A simpler dioxane with no substituents, used as a solvent and stabilizer.
2,2-Dimethyl-1,3-dioxane: Similar structure but lacks the 2-methylpropyl group, used in organic synthesis.
1,3-Dioxolane: A five-membered ring analog, used as a solvent and reagent.
Uniqueness
5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the 2-methylpropyl group and two methyl groups enhances its stability and reactivity, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
5455-65-2 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
5,5-dimethyl-2-(2-methylpropyl)-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-8(2)5-9-11-6-10(3,4)7-12-9/h8-9H,5-7H2,1-4H3 |
InChI 键 |
RFAYGPFPYDRRPU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1OCC(CO1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
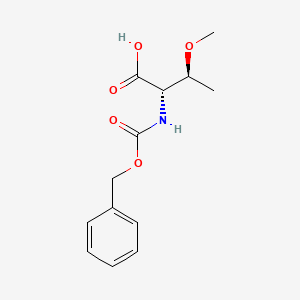

![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
